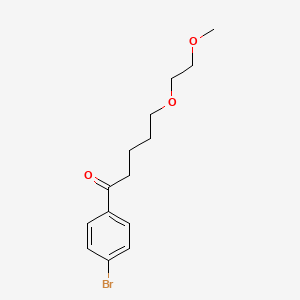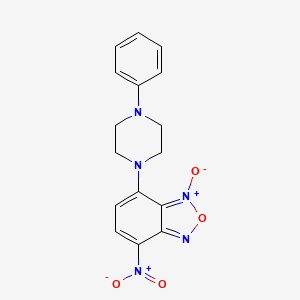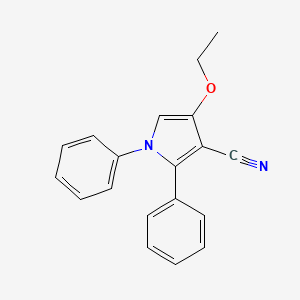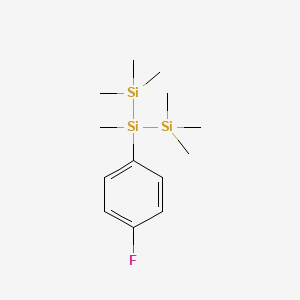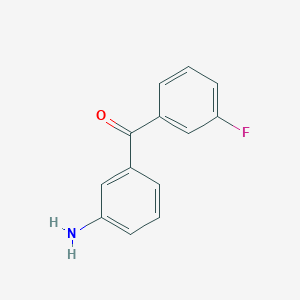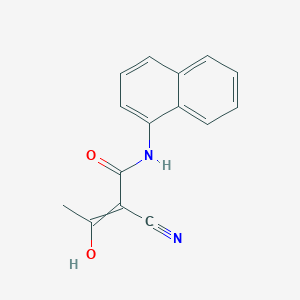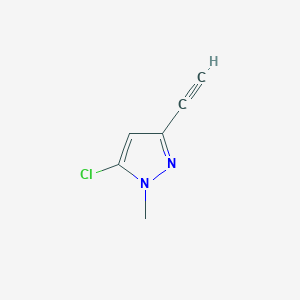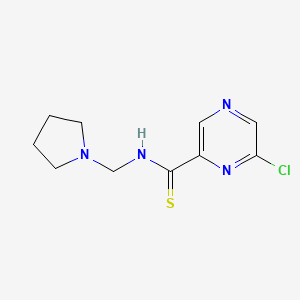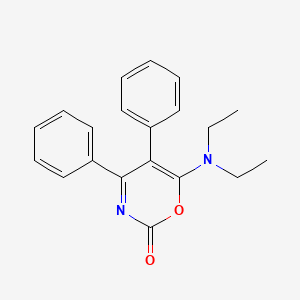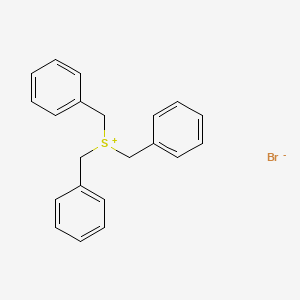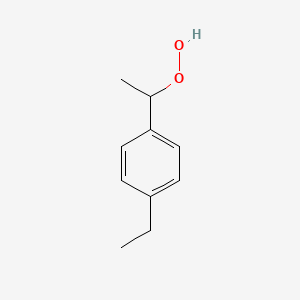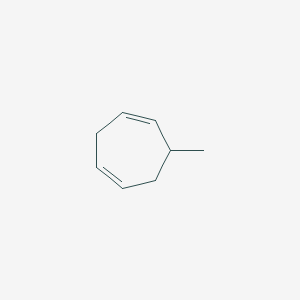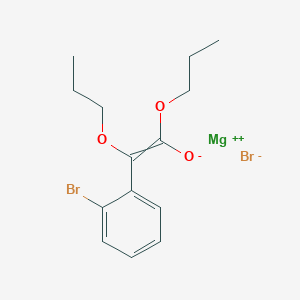
Magnesium bromide (2-bromophenyl)(propoxy)(propoxycarbonyl)methanide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium bromide (2-bromophenyl)(propoxy)(propoxycarbonyl)methanide (1/1/1) is a complex organometallic compound It is characterized by the presence of magnesium bromide coordinated with a 2-bromophenyl group, a propoxy group, and a propoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide (2-bromophenyl)(propoxy)(propoxycarbonyl)methanide typically involves the reaction of magnesium bromide with appropriate organic ligands. One common method involves the reaction of magnesium bromide with 2-bromophenylmagnesium bromide, followed by the addition of propoxy and propoxycarbonyl groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification steps such as recrystallization and chromatography are often employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Magnesium bromide (2-bromophenyl)(propoxy)(propoxycarbonyl)methanide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the magnesium center can change.
Addition Reactions: The propoxy and propoxycarbonyl groups can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., Grignard reagents), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
Magnesium bromide (2-bromophenyl)(propoxy)(propoxycarbonyl)methanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of magnesium bromide (2-bromophenyl)(propoxy)(propoxycarbonyl)methanide involves its interaction with molecular targets through coordination and covalent bonding. The magnesium center can act as a Lewis acid, facilitating various chemical transformations. The 2-bromophenyl group can participate in aromatic substitution reactions, while the propoxy and propoxycarbonyl groups can undergo nucleophilic and electrophilic attacks.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent used in organic synthesis.
Magnesium bromide: A basic inorganic compound with different reactivity and applications.
2-Bromophenylmagnesium bromide: A related organomagnesium compound with similar reactivity.
Uniqueness
Magnesium bromide (2-bromophenyl)(propoxy)(propoxycarbonyl)methanide is unique due to its complex structure, which combines multiple functional groups and a magnesium center. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
Properties
CAS No. |
62123-95-9 |
|---|---|
Molecular Formula |
C14H18Br2MgO3 |
Molecular Weight |
418.40 g/mol |
IUPAC Name |
magnesium;2-(2-bromophenyl)-1,2-dipropoxyethenolate;bromide |
InChI |
InChI=1S/C14H19BrO3.BrH.Mg/c1-3-9-17-13(14(16)18-10-4-2)11-7-5-6-8-12(11)15;;/h5-8,16H,3-4,9-10H2,1-2H3;1H;/q;;+2/p-2 |
InChI Key |
XJKHZZWWYWPLSM-UHFFFAOYSA-L |
Canonical SMILES |
CCCOC(=C([O-])OCCC)C1=CC=CC=C1Br.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [1-(cyclohexyloxy)ethyl]-](/img/structure/B14554698.png)
![Bromo{[(chloromethyl)(diphenyl)silyl]methyl}dimethylsilane](/img/structure/B14554705.png)
